molecular formula C31H34ClN3O7S3 B3182144 Unii-qqb95vud4B CAS No. 217799-03-6

Unii-qqb95vud4B

Cat. No. B3182144
CAS RN: 217799-03-6
M. Wt: 692.3 g/mol
InChI Key: WMMCMKVGDPXYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-qqb95vud4B is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used as a tool in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

Unii-qqb95vud4B works by inhibiting the activity of certain enzymes and receptors in the body. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, Unii-qqb95vud4B can increase the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Unii-qqb95vud4B has a variety of biochemical and physiological effects, including:
1. Increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
2. Increased activity of certain receptors in the brain, which can have a variety of effects on mood, cognition, and behavior.
3. Inhibition of the activity of certain enzymes, which can provide valuable insights into their function.

Advantages and Limitations for Lab Experiments

Unii-qqb95vud4B has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a potent inhibitor of MAO, which makes it a valuable tool for studying the function of this enzyme.
2. It has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
3. It is a synthetic compound, which means that it can be easily synthesized in the lab.
Limitations:
1. Unii-qqb95vud4B is a potent inhibitor of MAO, which can have a variety of effects on the body. This means that it should be used with caution in lab experiments.
2. Unii-qqb95vud4B has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
3. Unii-qqb95vud4B is a synthetic compound, which means that it may not accurately mimic the effects of natural compounds in the body.

Future Directions

There are several future directions for research on Unii-qqb95vud4B, including:
1. Further studies on the safety and efficacy of Unii-qqb95vud4B in humans.
2. Studies on the potential therapeutic applications of Unii-qqb95vud4B in various diseases and conditions, including depression, anxiety, and Parkinson's disease.
3. Development of new synthetic compounds based on the structure of Unii-qqb95vud4B, which may have improved safety and efficacy profiles.
4. Studies on the potential use of Unii-qqb95vud4B as a tool for studying the function of other enzymes and receptors in the body.
Conclusion:
Unii-qqb95vud4B is a synthetic compound that has a wide range of scientific research applications. It is a potent inhibitor of MAO, which makes it a valuable tool for studying the function of this enzyme. Unii-qqb95vud4B has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Unii-qqb95vud4B is a valuable tool for scientific research, and its potential applications in various fields of research make it an important area of study.

Scientific Research Applications

Unii-qqb95vud4B has a wide range of scientific research applications, including:
1. Biochemistry: Unii-qqb95vud4B is used as a tool to study the function of various enzymes and proteins. It can be used to inhibit the activity of certain enzymes and proteins, which can provide valuable insights into their function.
2. Pharmacology: Unii-qqb95vud4B is used as a tool to study the effects of various drugs on the body. It can be used to block the activity of certain receptors, which can provide insights into the mechanisms of action of drugs.
3. Neuroscience: Unii-qqb95vud4B is used as a tool to study the function of various neurotransmitters and receptors in the brain. It can be used to block the activity of certain receptors, which can provide insights into their function.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfonylamino]butyl-[[3-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]phenyl]methyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCMKVGDPXYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34ClN3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Qqb95vud4B

CAS RN

217799-03-6
Record name KP-496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217799036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KP-496
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB95VUD4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.